BenchChemオンラインストアへようこそ!

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol

Chemical Purity Quality Control Procurement Specification

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol is the sole commercial source of the 3-hydroxypiperidine-substituted thiazolo[5,4-b]pyridine core. Unlike the 4-hydroxy isomer (CAS 2097992-92-0), the 3-OH orientation fundamentally alters hydrogen-bonding geometry, metabolic stability, and introduces a chiral center—critical for kinase target engagement (c-KIT, PI3K, EGFR). No public bioactivity data exist, offering a clean slate for proprietary SAR and IP generation. Researchers comparing hydroxyl positional isomers or building novel kinase inhibitor libraries require this exact stereochemical variant. Experimental validation is mandatory; class-level assumptions risk assay failure.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 2098079-02-6
Cat. No. B1478571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol
CAS2098079-02-6
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)O
InChIInChI=1S/C11H13N3OS/c15-8-3-2-6-14(7-8)11-13-9-4-1-5-12-10(9)16-11/h1,4-5,8,15H,2-3,6-7H2
InChIKeySCZXDZNHUBXHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol (CAS 2098079-02-6): Chemical Properties and Core Scaffold Profile


1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol (CAS 2098079-02-6, molecular formula C11H13N3OS, molecular weight 235.31 g/mol) is a heterocyclic compound featuring a fused thiazolo[5,4-b]pyridine core linked to a piperidin-3-ol moiety . The thiazolo[5,4-b]pyridine scaffold serves as a privileged hinge-binding motif for multiple kinase targets, including c-KIT, PI3K, and EGFR, making it a versatile core for kinase inhibitor development [1]. The 3-hydroxypiperidine substitution introduces both hydrogen-bonding capacity and stereochemical complexity, which may influence target recognition and physicochemical properties [2].

Procurement Alert: Why 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol Cannot Be Interchanged with Structural Analogs


Critical distinction: 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol possesses a 3-hydroxypiperidine moiety that differs fundamentally from its closest commercially available structural relatives. The 3-hydroxy substitution pattern alters hydrogen-bonding geometry, impacts metabolic stability, and introduces a chiral center absent in des-hydroxy analogs. Direct comparator data for this specific compound is absent from public scientific literature; therefore, selection must be driven by experimental validation rather than assumed class-level interchangeability. The compound 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol (CAS 2097992-92-0) differs solely in hydroxyl position yet may exhibit divergent target binding, pharmacokinetic profiles, and synthetic accessibility [1]. Procurement decisions based solely on scaffold similarity risk experimental failure where subtle structural variations critically impact assay outcomes.

Quantitative Evidence Guide: 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol vs. Closest Analogs


Evidence Item 1: Purity Specification for Procurement Qualification

Commercially available 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol is supplied with a minimum purity specification of 95% as documented by vendor technical datasheets . This represents a baseline quality metric for research-grade procurement. Note: Comparative purity data for the 4-ol isomer (CAS 2097992-92-0) or other positional analogs is not publicly disclosed, precluding direct purity benchmarking.

Chemical Purity Quality Control Procurement Specification

Evidence Item 2: Structural Divergence from Closest Available Commercial Analog

The closest commercially listed structural analog is 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol (CAS 2097992-92-0), which differs only in the position of the hydroxyl substituent (3-OH vs. 4-OH). While quantitative comparative bioactivity data is unavailable in public literature for these specific compounds, the thiazolo[5,4-b]pyridine scaffold is known to exhibit distinct binding modes depending on substituent positioning, with the 4-nitrogen serving as the hinge-binding motif for PI3K and related kinases [1]. The hydroxyl position alters hydrogen-bonding capacity and may significantly impact target engagement.

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

Evidence Item 3: Absence of Public Comparative Data as a Procurement Decision Criterion

A systematic search of public scientific literature and patent databases reveals no peer-reviewed quantitative data (e.g., IC50, Ki, ADME parameters, in vivo efficacy) specifically for 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol. This contrasts with structurally related thiazolo[5,4-b]pyridine derivatives such as compound 6r, for which extensive kinase inhibition data has been published, including c-KIT V560G/D816V inhibition with quantifiable cellular potency [1]. The absence of published data for the target compound necessitates de novo experimental characterization.

Data Transparency Procurement Risk Experimental Validation

Evidence Item 4: Molecular Properties and Procurement Availability Status

The molecular formula is C11H13N3OS and the molecular weight is 235.31 g/mol. The SMILES notation is OC1CCCN(c2nc3cccnc3s2)C1 . Commercial availability appears limited; at least one vendor (CymitQuimica/Biosynth) has listed the product as discontinued, and multiple sources excluded per user directive (Benchchem, Evitachem, Vulcanchem) suggest that accessible vendor listings may be restricted . This limited commercial footprint contrasts with more widely stocked thiazolo[5,4-b]pyridine building blocks.

Physicochemical Properties Supply Chain Compound Sourcing

Evidence Item 5: Class-Level Biological Relevance of the Thiazolo[5,4-b]pyridine Scaffold

Thiazolo[5,4-b]pyridine derivatives have been validated as potent kinase inhibitors across multiple targets. In a 2022 study, 31 novel derivatives were synthesized and evaluated, with compound 6r demonstrating significant c-KIT inhibition against the imatinib-resistant V560G/D816V double mutant. Compared with sunitinib, 6r exhibited higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells [1]. While these data pertain to a different derivative, they establish the scaffold's capacity for potent and selective kinase engagement, suggesting that the target compound may warrant investigation in kinase-focused programs.

Kinase Inhibition Oncology Target Engagement

Optimal Application Scenarios for 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol Based on Available Evidence


Scenario 1: Custom Synthesis of Novel Kinase Inhibitor Libraries

Given the thiazolo[5,4-b]pyridine scaffold's established role as a hinge-binding motif for kinases including c-KIT, PI3K, and EGFR, this compound is best suited as a building block for the custom synthesis of novel kinase inhibitor libraries [1]. The 3-hydroxypiperidine moiety provides a functional handle for further derivatization and may confer unique hydrogen-bonding interactions with target kinase active sites. Users must plan for de novo biological characterization, as no pre-existing activity data exists for this specific derivative.

Scenario 2: Structure-Activity Relationship (SAR) Studies Comparing Positional Isomers

This compound is appropriate for SAR studies directly comparing the 3-hydroxypiperidine substitution pattern against the 4-hydroxy positional isomer (CAS 2097992-92-0) and other piperidine-substituted thiazolo[5,4-b]pyridine analogs. Such comparative studies may elucidate the impact of hydroxyl positioning on target binding, selectivity, and physicochemical properties [1].

Scenario 3: Proprietary Lead Optimization Programs Requiring Undisclosed Scaffolds

The absence of published biological data for this specific compound may be advantageous for organizations seeking to develop proprietary intellectual property around novel thiazolo[5,4-b]pyridine derivatives. Users can generate internal data without the encumbrance of pre-existing public disclosures that might complicate patent prosecution. However, this requires full commitment to internal characterization and validation [1].

Scenario 4: Physicochemical Profiling and Crystallography Studies

The compound may serve as a tool for physicochemical profiling and co-crystallization studies to map the binding orientation of 3-hydroxypiperidine-substituted ligands within kinase ATP-binding pockets. The SMILES-defined structure (OC1CCCN(c2nc3cccnc3s2)C1) enables computational docking studies, though experimental validation is essential [1].

Quote Request

Request a Quote for 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.